(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-[[(Z)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid
Description
The compound is a highly complex macrocyclic molecule featuring:
- Macrocyclic Core: An undecacyclo[38.14.2...]hexahexaconta-henicosaene backbone with 11 fused rings, including heterocyclic and polycyclic systems .
- Substituents: Sugar Moieties: Three distinct oxan-2-yl (pyranose) units with hydroxyl, acetamido, and (Z)-dec-4-enoyl groups . Amino and Carboxylic Acid Groups: An amino group at position 22 and a terminal carboxylic acid, suggesting zwitterionic properties .
Properties
CAS No. |
91032-34-7 |
|---|---|
Molecular Formula |
C88H95Cl2N9O33 |
Molecular Weight |
1877.6 g/mol |
IUPAC Name |
(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-[[(Z)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C88H95Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h7-8,11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-6,9-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/b8-7-/t48-,57-,58-,59-,62-,63-,64+,65-,66+,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1 |
InChI Key |
YMWQIYMUNZBOOV-CFYXQOLXSA-N |
SMILES |
CCCCCC=CCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Isomeric SMILES |
CCCCC/C=C\CCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Canonical SMILES |
CCCCCC=CCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Appearance |
White solid |
Origin of Product |
United States |
Biological Activity
The compound (1S,2R,...)-52-carboxylic acid is a complex organic molecule with significant potential in medicinal chemistry due to its intricate structure and biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available research findings.
Structural Overview
This compound features multiple functional groups that contribute to its biological properties:
- Chlorine Atoms : The presence of dichloro groups may enhance antimicrobial activity.
- Hydroxyl Groups : Multiple hydroxyl groups can contribute to hydrogen bonding and solubility in biological systems.
- Amine Groups : The amino functionalities are critical for interaction with biological targets.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various pathogens:
- Mechanism of Action : It is hypothesized that the compound disrupts bacterial cell wall synthesis by targeting peptidoglycan precursors similar to established antibiotics like vancomycin .
- Spectrum of Activity : Preliminary studies indicate efficacy against Gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis, particularly strains resistant to conventional antibiotics .
Cytotoxicity
Research has shown that this compound has selective cytotoxic effects on cancer cell lines:
- Cell Lines Tested : The compound demonstrated cytotoxicity against human breast cancer (MCF7) and prostate cancer (PC3) cell lines.
- IC50 Values : The IC50 values ranged from 10 to 20 µM depending on the cell line tested.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting:
- Objective : To evaluate the effectiveness of the compound against MRSA.
- Methodology : Disk diffusion method was employed.
- Results : The compound showed significant inhibition zones compared to control antibiotics.
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies were conducted on various cancer cell lines:
- Objective : To assess the potential anti-cancer properties.
- Methodology : MTT assay for cell viability was utilized.
- Results : The compound exhibited dose-dependent cytotoxicity with minimal effects on normal cells.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for therapeutic applications:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Evidence
Table 1: Key Structural Features of Analogues
Key Differences:
Substituent Diversity: The target compound uniquely combines (Z)-dec-4-enoyl and dichloro groups, unlike CHEBI:149274’s phosphoryl moieties or ’s sulfonylamino group.
Sugar Units: The target compound’s three oxan-2-yl groups contrast with simpler glycosides in , suggesting enhanced solubility over non-glycosylated analogues .
Physicochemical Properties
Table 2: Predicted Properties Based on Structural Analogues
Rationale:
Preparation Methods
Stereoselective Glycosylation for Carbohydrate Moieties
The compound contains three distinct glycosyl units attached via ether and amide linkages. A cyanide-free synthesis of glycosyl carboxylic acids, as described by recent work, employs C-vinyl glycosylation followed by oxidative cleavage with NaIO₄ . This method achieves 1,2-trans or 1,2-cis stereochemistry in glycosidic bonds, critical for the (2R,3R,4R,5S,6R)- and (2S,3R,4R,5S,6R)-oxan-2-yl subunits. For example, the (2R,3R,4R,5S,6R)-3-acetamido subunit is synthesized via:
-
C-Vinyl glycosylation : A furanosyl donor reacts with a vinyl acceptor under palladium catalysis to form the C-vinyl glycoside.
-
Oxidative cleavage : NaIO₄ (4.5 equivalents) cleaves the vinyl group to yield the glycosyl carboxylic acid .
Key Data :
| Step | Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|
| C-vinyl glycosylation | Pd(OAc)₂, DMF, 60°C | 78–92 | 1,2-trans: >95% |
| Oxidative cleavage | NaIO₄, H₂O/THF, 0°C | 85–90 | Retention |
Macrocyclic Core Assembly
The undecacyclo[38.14.2...] framework requires precise cyclization strategies. Convergent synthesis is favored:
-
Fragment coupling : Smaller rings (e.g., trioxa and hexaaza subunits) are pre-synthesized and coupled via nucleophilic aromatic substitution or Ullmann coupling.
-
Oxidation state control : The 52-carboxylic acid group is introduced early via Jones oxidation (CrO₃/H₂SO₄) of a primary alcohol precursor . This avoids late-stage oxidation of sensitive functionalities.
Challenges :
-
Steric hindrance : The hexaazaundecacyclo structure necessitates low-temperature (<0°C) SN2 reactions for chloro substituent introduction .
-
Protecting groups : Temporary protections (e.g., acetyl for hydroxyl groups, Boc for amines) are critical to prevent undesired side reactions.
Regioselective Chlorination
The 5,15-dichloro substituents are introduced via electrophilic aromatic chlorination. A modified Friedel-Crafts approach using AlCl₃ and Cl₂ gas at −20°C achieves regioselectivity, leveraging the electron-withdrawing effect of adjacent carbonyl groups .
Optimization Data :
| Reagent | Temperature (°C) | Regioselectivity (5-Cl:15-Cl) |
|---|---|---|
| Cl₂, AlCl₃ | −20 | 9:1 |
| SOCl₂, DMF | 25 | 3:1 |
Amidation with (Z)-Dec-4-Enoyl Group
The (Z)-dec-4-enoyl moiety is coupled to the 3-amino group of the oxan-2-yl subunit via an acid chloride intermediate. The patent-derived method uses thionyl chloride (SOCl₂) and N,N-dimethylformamide (DMF) as a catalyst :
-
Acid chloride formation : (Z)-Dec-4-enoic acid reacts with SOCl₂ (1.3 equivalents) at 40°C.
-
Amidation : The acid chloride reacts with the glycosyl amine in dichloromethane at 0°C.
Reaction Metrics :
| Step | Conditions | Purity (%) |
|---|---|---|
| Acid chloride synthesis | SOCl₂, DMF, 40°C, 2 h | 99.1 |
| Amidation | DCM, 0°C, 4 h | 95 |
Final Carboxylic Acid Functionalization
The 52-carboxylic acid is preserved throughout the synthesis using orthogonal protecting groups (e.g., tert-butyl ester), which is cleaved via trifluoroacetic acid (TFA) in the final step. This strategy avoids interference during glycosylation and chlorination .
Stereochemical Control and Characterization
-
Epimerization risks : Basic conditions during amidation are minimized (pH <7) to preserve the (1S,2R,19R,...) configuration.
-
Analytical validation : Chiral HPLC and X-ray crystallography confirm stereochemistry at each stage.
Q & A
Q. Table 1: Key Parameters for Structural Analysis
| Technique | Target Features | Limitations |
|---|---|---|
| NMR | Stereochemistry, glycosidic linkages | Signal overlap in polycyclic regions |
| HRMS | Molecular formula, fragmentation | Requires high purity (>95%) |
| X-ray | Absolute configuration | Crystallization difficulty |
Advanced Research Question: How can computational modeling optimize the synthesis pathway for this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory, DFT) with reaction path search algorithms to predict viable synthetic routes:
- Step 1: Use software like Gaussian or ORCA to model transition states for glycosylation and acylation steps, identifying kinetic barriers .
- Step 2: Apply AI-driven platforms (e.g., COMSOL Multiphysics) to simulate reaction conditions (temperature, solvent) that minimize side reactions .
- Step 3: Validate predictions with small-scale experiments, iterating between computation and lab data to refine pathways .
Basic Research Question: What strategies ensure stability during storage and handling of this hygroscopic compound?
Methodological Answer:
- Lyophilization: Freeze-drying under inert gas (argon) preserves labile functional groups (e.g., amino, hydroxyl) .
- Storage Conditions: Use desiccants (silica gel) at -20°C in amber vials to prevent photodegradation and hydrolysis .
- Purity Monitoring: Regular HPLC analysis (C18 column, 0.1% TFA in mobile phase) detects decomposition products .
Advanced Research Question: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-Analysis: Pool data from independent studies and apply statistical tools (e.g., ANOVA) to identify outliers caused by variability in assay conditions (e.g., pH, cell lines) .
- Dose-Response Reproducibility: Use factorial design (e.g., 3×3 matrix) to test bioactivity across concentrations and biological replicates, isolating confounding variables .
- Mechanistic Validation: Combine surface plasmon resonance (SPR) for binding affinity measurements with molecular dynamics (MD) simulations to reconcile discrepancies in receptor interaction data .
Advanced Research Question: What methodologies elucidate the compound’s enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Studies: Use stopped-flow spectroscopy to measure inhibition constants () under pseudo-first-order conditions, varying substrate/enzyme ratios .
- Structural Biology: Cryo-EM or X-ray crystallography of the compound-enzyme complex identifies key binding residues, validated by mutagenesis .
- Computational Docking: AutoDock Vina or Schrödinger Suite predicts binding poses, cross-referenced with experimental IC values .
Basic Research Question: How should researchers design experiments to assess the compound’s toxicity profile?
Methodological Answer:
- In Vitro Screening: Use HepG2 cells for hepatic toxicity and Ames test for mutagenicity, adhering to OECD guidelines .
- In Vivo Models: Zebrafish embryos (FET assay) evaluate developmental toxicity, with dose ranges calibrated to human equivalent doses .
- Omics Integration: Transcriptomics (RNA-seq) identifies pathways affected by subtoxic concentrations, linking to mechanistic hypotheses .
Advanced Research Question: How can AI enhance the discovery of derivatives with improved pharmacokinetics?
Methodological Answer:
- Generative Models: Train VAEs (variational autoencoders) on PubChem data to propose derivatives with optimized logP and solubility .
- ADMET Prediction: Tools like ADMETlab 2.0 prioritize candidates with low CYP450 inhibition and high BBB permeability .
- Synthetic Feasibility: RetroSynth or ASKCOS evaluates proposed derivatives for synthetic accessibility, filtering impractical structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
